6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine
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Overview
Description
6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by the presence of a bromine atom at the 6th position of the triazolo[1,5-A]pyrimidine ring system
Scientific Research Applications
6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as inhibitors of enzymes such as JAK1, JAK2, and PHD-1.
Biological Research: The compound exhibits significant biological activities, including acting as RORγt inverse agonists.
Industrial Applications: Its unique chemical properties make it useful in the synthesis of various industrial chemicals and materials.
Mechanism of Action
Target of Action
Compounds similar to “6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine” often target enzymes or receptors in the body. The specific target can vary widely depending on the structure of the compound and its intended use .
Mode of Action
Once the compound binds to its target, it can inhibit or activate the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as solubility, stability, and molecular size can affect how well the compound is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and biochemical pathways affected. This could range from changes in gene expression to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the target compound . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-assisted synthesis suggests potential for industrial application. The method’s efficiency and high yield make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form fused heterocyclic systems.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Condensation Reagents: Benzohydrazides and enaminonitriles are commonly used in condensation reactions.
Major Products: The major products formed from these reactions include various substituted triazolo[1,5-A]pyrimidines and fused heterocyclic compounds .
Comparison with Similar Compounds
- 5-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-amine
- 7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-amine
- 8-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-amine
Comparison: 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine is unique due to its specific substitution pattern and the resulting biological activities. Compared to its analogs, it exhibits distinct enzyme inhibition profiles and potential therapeutic applications .
Properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5/c6-3-1-8-5-9-4(7)10-11(5)2-3/h1-2H,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAXQOVMGHKWMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1556311-09-1 |
Source
|
Record name | 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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